molecular formula C13H15NO6 B12315770 1,3-Dimethyl 2-{[2-(methoxycarbonyl)phenyl]amino}propanedioate

1,3-Dimethyl 2-{[2-(methoxycarbonyl)phenyl]amino}propanedioate

Cat. No.: B12315770
M. Wt: 281.26 g/mol
InChI Key: AMWJDSLDLYMDGB-UHFFFAOYSA-N
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Description

1,3-Dimethyl 2-{[2-(methoxycarbonyl)phenyl]amino}propanedioate is a chemical compound with the molecular formula C13H15NO6. It is known for its unique structure, which includes a methoxycarbonyl group attached to a phenyl ring, and its applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl 2-{[2-(methoxycarbonyl)phenyl]amino}propanedioate typically involves the reaction of dimethyl malonate with 2-(methoxycarbonyl)aniline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl 2-{[2-(methoxycarbonyl)phenyl]amino}propanedioate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxycarbonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1,3-Dimethyl 2-{[2-(methoxycarbonyl)phenyl]amino}propanedioate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl 2-{[2-(methoxycarbonyl)phenyl]amino}propanedioate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in metabolic pathways or activate receptors that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl malonate: A precursor in the synthesis of 1,3-Dimethyl 2-{[2-(methoxycarbonyl)phenyl]amino}propanedioate.

    2-(Methoxycarbonyl)aniline: Another precursor used in the synthesis.

    Methyl 2-(methoxycarbonyl)benzoate: A structurally related compound with similar functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. Its applications in multiple fields of research further highlight its versatility and importance.

Properties

Molecular Formula

C13H15NO6

Molecular Weight

281.26 g/mol

IUPAC Name

dimethyl 2-(2-methoxycarbonylanilino)propanedioate

InChI

InChI=1S/C13H15NO6/c1-18-11(15)8-6-4-5-7-9(8)14-10(12(16)19-2)13(17)20-3/h4-7,10,14H,1-3H3

InChI Key

AMWJDSLDLYMDGB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(C(=O)OC)C(=O)OC

Origin of Product

United States

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